molecular formula C19H16ClNO4S B3435436 ethyl 2-(5-chloro-2-methoxybenzamido)benzo[b]thiophene-3-carboxylate

ethyl 2-(5-chloro-2-methoxybenzamido)benzo[b]thiophene-3-carboxylate

Cat. No.: B3435436
M. Wt: 389.9 g/mol
InChI Key: BBRFABBRQCBOFX-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-methoxybenzamido)benzo[b]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the benzothiophene core, along with the chloro and methoxy substituents, contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

The synthesis of ethyl 2-(5-chloro-2-methoxybenzamido)benzo[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Chloro and Methoxy Substituents: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents, respectively.

    Amidation Reaction: The benzamido group is introduced through an amidation reaction between the benzothiophene derivative and an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

Ethyl 2-(5-chloro-2-methoxybenzamido)benzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s biological activities suggest its potential use in the treatment of various diseases, including infections, inflammation, and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-2-methoxybenzamido)benzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(5-chloro-2-methoxybenzamido)benzo[b]thiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:

    Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate: This compound has a similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.

    2-(5-chloro-3-methylbenzo[b]thiophene-2-yl)acetic acid: This derivative has a carboxylic acid group instead of an ester, which affects its solubility and reactivity.

    4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: This compound contains a sulfonamide group, which can influence its pharmacological properties.

The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S/c1-3-25-19(23)16-12-6-4-5-7-15(12)26-18(16)21-17(22)13-10-11(20)8-9-14(13)24-2/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRFABBRQCBOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(5-chloro-2-methoxybenzamido)benzo[b]thiophene-3-carboxylate
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ethyl 2-(5-chloro-2-methoxybenzamido)benzo[b]thiophene-3-carboxylate
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ethyl 2-(5-chloro-2-methoxybenzamido)benzo[b]thiophene-3-carboxylate
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ethyl 2-(5-chloro-2-methoxybenzamido)benzo[b]thiophene-3-carboxylate
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ethyl 2-(5-chloro-2-methoxybenzamido)benzo[b]thiophene-3-carboxylate
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ethyl 2-(5-chloro-2-methoxybenzamido)benzo[b]thiophene-3-carboxylate

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